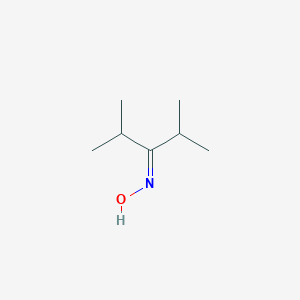

2,4-Dimethylpentan-3-one oxime

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32350. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-(2,4-dimethylpentan-3-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5(2)7(8-9)6(3)4/h5-6,9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULCKIYKBGOTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=NO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149589 | |

| Record name | 2,4-Dimethylpentan-3-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-74-2 | |

| Record name | 2,4-Dimethyl-3-pentanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylpentan-3-one oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-3-pentanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylpentan-3-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylpentan-3-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethylpentan-3-one Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 2,4-dimethylpentan-3-one oxime, a sterically hindered ketoxime. Oximes are a critical class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and as versatile synthetic intermediates. However, the synthesis of oximes derived from sterically encumbered ketones such as 2,4-dimethyl-3-pentanone (diisopropyl ketone) presents unique challenges. This document outlines a robust solution-phase synthetic protocol, discusses the mechanistic principles, and provides a thorough analysis of the spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to ensure unambiguous structural confirmation and purity assessment.

Introduction: The Significance of Sterically Hindered Oximes

Oximes, bearing the R¹R²C=NOH functional group, are integral to modern organic chemistry. Their utility stems from their role as protecting groups for carbonyls, precursors to amides via the Beckmann rearrangement, and their incorporation into various biologically active molecules.[1] The synthesis of oximes is typically achieved through the condensation of an aldehyde or ketone with hydroxylamine.[2][3] While this reaction is generally straightforward for unhindered carbonyls, ketones with significant steric bulk around the carbonyl carbon, such as 2,4-dimethyl-3-pentanone, exhibit markedly reduced reactivity.[4] This reluctance to react necessitates optimized synthetic strategies to achieve satisfactory yields. Understanding the synthesis and characterization of such hindered oximes is crucial for expanding the synthetic toolbox and accessing novel chemical entities.

Synthesis of this compound

The synthesis of this compound from the corresponding ketone and a hydroxylamine salt is an equilibrium process that is influenced by pH and steric factors.[5] A weakly acidic medium is generally optimal for oxime formation.[3] For sterically hindered ketones, driving the reaction to completion often requires elevated temperatures and extended reaction times.

Causality Behind Experimental Choices

-

Reactants : 2,4-Dimethyl-3-pentanone serves as the carbonyl precursor. Hydroxylamine hydrochloride is a stable and commercially available source of hydroxylamine.

-

Base : A weak base, such as sodium acetate or an alkali metal carbonate, is employed to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby generating free hydroxylamine in situ. This is crucial as a highly acidic environment would protonate the hydroxylamine, diminishing its nucleophilicity, while a strongly basic medium would not sufficiently activate the carbonyl group.[6]

-

Solvent : An alcoholic solvent like ethanol or isopropanol is typically used to ensure the solubility of all reactants.[4]

-

Temperature : Due to the steric hindrance of the diisopropyl ketone, the reaction often requires heating to reflux to increase the reaction rate and push the equilibrium towards the product.[5]

Detailed Experimental Protocol: Solution-Phase Synthesis

This protocol is adapted from established procedures for the synthesis of sterically hindered ketoximes.[4]

Materials:

-

2,4-Dimethyl-3-pentanone (Diisopropyl ketone)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or Sodium acetate (CH₃COONa)

-

Ethanol or Isopropanol

-

Deionized water

-

Methylene chloride (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether or hexane (for recrystallization)

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dimethyl-3-pentanone (1.0 eq), hydroxylamine hydrochloride (1.1-1.5 eq), and sodium carbonate (1.2-1.6 equivalents per mole of hydroxylamine salt) or sodium acetate (1.5-2.3 eq).

-

Solvent Addition : Add ethanol or isopropanol to the flask to dissolve the reactants.

-

Reaction : Heat the mixture to reflux and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts and methylene chloride to extract the product. Separate the organic layer.

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallization : The crude 2,4-dimethyl-3-pentanone oxime can be purified by recrystallization from a suitable solvent system, such as petroleum ether or a mixture of ethanol and water, to yield a crystalline solid.[4]

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis and purification of this compound.

Reaction Mechanism

The formation of this compound proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the ketone, followed by dehydration.

Mechanism Diagram:

Caption: Reaction mechanism for the formation of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized oxime.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | |

| Appearance | Crystalline solid | [4] |

| CAS Number | 1113-74-2 |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups in the oxime product. The spectrum will show the disappearance of the strong carbonyl (C=O) stretch of the starting ketone and the appearance of characteristic oxime bands.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H | ~3600 | O-H stretch (of the oxime) |

| C=N | ~1665 | C=N stretch (imine) |

| N-O | ~945 | N-O stretch |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2,4-dimethyl-3-pentanone oxime is expected to show signals corresponding to the different types of protons in the molecule. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration values are key to structural elucidation.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shift of the C=N carbon is a particularly diagnostic feature. A known ¹³C NMR spectrum for this compound has been reported.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2,4-dimethyl-3-pentanone oxime, the molecular ion peak [M]⁺ would be expected at m/z = 129. The fragmentation pattern would likely involve cleavage of the C-C bonds adjacent to the C=N group.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

The synthesis of this compound, a sterically hindered ketoxime, requires optimized conditions to overcome the reduced reactivity of the starting ketone. The protocol described in this guide provides a reliable method for its preparation. The comprehensive characterization data presented, including IR, NMR, and MS, are essential for confirming the identity and purity of the final product. This technical guide serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

- Sharghi, H., & Hosseini, M. (2002). A new and efficient method for the synthesis of oximes and semicarbazones under solvent-free conditions. Synthesis, 2002(08), 1057-1059.

- Eastman Kodak Company. (1992). Process for the preparation of ketoximes. U.S. Patent No. 5,117,060. Washington, DC: U.S.

-

Wikipedia. (n.d.). Oxime. In Wikipedia. Retrieved January 23, 2026, from [Link]

-

BYJU'S. (n.d.). Oximes. Retrieved January 23, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Pentanone, 2,4-dimethyl-, oxime. In NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved January 23, 2026, from [Link]

- Aakeröy, C. B., & Sinha, A. S. (2013).

-

Human Metabolome Database. (n.d.). Showing metabocard for 2,4-Dimethyl-3-pentanone (HMDB0031429). Retrieved January 23, 2026, from [Link]

- Swairi, A., & Bawa, R. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. American Journal of Heterocyclic Chemistry, 5(1), 1-5.

-

Quora. (n.d.). What is the role of sodium acetate in the synthesis of oxime? Retrieved January 23, 2026, from [Link]

Sources

- 1. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Photolysis of 2,4-dihydroxy-2,4-dimethylpentan-3-one studied by quantitative time-resolved CIDNP and optical spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Stereoconvergent Synthesis of Ketoximes - SYNFORM - Thieme Chemistry [thieme.de]

- 4. US5117060A - Process for the preparation of ketoximes - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. CA2084664A1 - Process for the preparation of ketoximes - Google Patents [patents.google.com]

2,4-Dimethylpentan-3-one oxime synthesis from diisopropyl ketone

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylpentan-3-one Oxime from Diisopropyl Ketone

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from its parent ketone, diisopropyl ketone. Oximation of sterically hindered ketones such as diisopropyl ketone presents unique challenges, including significantly reduced reaction rates. This document elucidates the underlying chemical principles, provides a detailed, field-proven experimental protocol, and addresses critical safety considerations. The content is designed for researchers, chemists, and drug development professionals requiring a robust and reproducible method for the preparation of this and similar ketoximes.

Introduction: The Significance of Oximes in Modern Chemistry

Oximes (R¹R²C=NOH) are a versatile class of organic compounds that serve as crucial intermediates in a wide array of chemical transformations.[1][2] Their utility stems from their role as protecting groups for carbonyl compounds, their ability to be converted into amides via the Beckmann rearrangement, and their function as precursors for synthesizing nitrogen-containing heterocycles.[3][4] Furthermore, oximes are integral to the purification and characterization of aldehydes and ketones.

This compound, the subject of this guide, is derived from the sterically encumbered diisopropyl ketone. The synthesis of such hindered oximes is notably challenging, exhibiting reaction rates that can be thousands of times slower than those of unhindered ketones.[5] This guide presents a validated methodology to overcome these kinetic barriers, ensuring a high-yield synthesis.

Reaction Mechanism and Guiding Principles

The formation of an oxime from a ketone and hydroxylamine is a classic condensation reaction involving a two-stage nucleophilic addition-elimination mechanism.[6] Understanding the causality behind each step is critical for optimizing the reaction conditions, especially for a hindered substrate like diisopropyl ketone.

Step 1: Nucleophilic Addition

The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of diisopropyl ketone.[3][7] The nitrogen atom, being less electronegative than the oxygen atom in hydroxylamine, is the more potent nucleophile.[7] This addition forms an unstable tetrahedral intermediate known as a carbinolamine.

Step 2: Dehydration

The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the final oxime product with its characteristic C=N double bond.[6]

The Critical Role of pH

The rate of oximation is highly pH-dependent.[8] The reaction requires a delicate balance:

-

Acid Catalysis: The reaction is typically catalyzed by acid. Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, facilitating the nucleophilic attack by hydroxylamine.

-

Nucleophile Availability: However, excessive acidity is detrimental. Hydroxylamine is a base, and in a strongly acidic medium, it will be protonated to form the hydroxylammonium ion (H₃N⁺OH). This ion lacks the lone pair on the nitrogen, rendering it non-nucleophilic and halting the reaction.

Therefore, the reaction is best performed in a weakly acidic or buffered medium. When using hydroxylamine hydrochloride (NH₂OH·HCl), a weak base such as pyridine or a carbonate is added to neutralize the liberated HCl, freeing the hydroxylamine to act as a nucleophile.[3][5][8]

Overcoming Steric Hindrance

The two bulky isopropyl groups flanking the carbonyl group in diisopropyl ketone significantly impede the approach of the hydroxylamine nucleophile. This steric hindrance is the primary reason for the slow reaction rate.[5] To overcome this, the reaction kinetics must be enhanced by increasing the reaction temperature, which provides the necessary activation energy for the molecules to overcome the steric barrier.[5]

Caption: Figure 1: Reaction Mechanism of Oximation

Validated Experimental Protocol

This protocol is designed to be self-validating by providing clear benchmarks and expected outcomes. It is adapted from established methods for hindered ketones.[5]

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| Diisopropyl ketone | 565-80-0 | 114.19 | 11.42 g (0.10 mol) | Also known as 2,4-dimethyl-3-pentanone.[9] |

| Hydroxylamine hydrochloride | 5470-11-1 | 69.49 | 8.34 g (0.12 mol) | Use 1.2 equivalents. |

| Anhydrous Sodium Carbonate | 497-19-8 | 105.99 | 6.36 g (0.06 mol) | Anhydrous, powdered. |

| 2-Propanol (Isopropanol) | 67-63-0 | 60.10 | 100 mL | Solvent. |

| Deionized Water | 7732-18-5 | 18.02 | ~5 mL | For enhancing reaction rate.[5] |

| Diethyl Ether | 60-29-7 | 74.12 | As needed | For extraction. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | Drying agent. |

| Round-bottom flask (250 mL) | - | - | 1 | |

| Reflux condenser | - | - | 1 | |

| Magnetic stirrer and stir bar | - | - | 1 | |

| Heating mantle | - | - | 1 | |

| Separatory funnel | - | - | 1 | |

| Rotary evaporator | - | - | 1 |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add diisopropyl ketone (11.42 g, 0.10 mol), hydroxylamine hydrochloride (8.34 g, 0.12 mol), anhydrous sodium carbonate (6.36 g, 0.06 mol), 2-propanol (100 mL), and deionized water (~4-5 mL).

-

Heating and Reflux: Begin stirring the mixture and heat it to a gentle reflux (approximately 85-90 °C) using a heating mantle. Maintain the reflux for 12-24 hours. The extended reaction time is necessary to ensure complete conversion of the sterically hindered ketone.

-

Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A sample of the reaction mixture can be spotted against a standard of the starting ketone. The disappearance of the ketone spot indicates the completion of the reaction.

-

Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the mixture to remove the inorganic salts (NaCl and unreacted Na₂CO₃). Wash the salts with a small amount of 2-propanol to recover any trapped product.

-

Solvent Removal: Combine the filtrate and the washings. Remove the 2-propanol using a rotary evaporator.

-

Aqueous Work-up: To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel.

-

Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer and collect the organic (ether) layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Drying and Final Solvent Removal: Combine all organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The product is often of sufficient purity after work-up. If further purification is required, vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) can be performed.

Caption: Figure 2: Experimental Workflow

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

-

Appearance: Colorless crystals or a thick, colorless liquid.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands around 3600 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=N stretch), and 945 cm⁻¹ (N-O stretch).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure, showing characteristic shifts for the isopropyl groups and the oxime functional group.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis.

-

Hydroxylamine Hydrochloride: This compound is corrosive, harmful if swallowed or in contact with skin, and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged exposure.[12] Always handle in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[13][14]

-

Diisopropyl Ketone: This is a flammable liquid and should be kept away from ignition sources.[15]

-

General Precautions: The reaction should be conducted in a well-ventilated area, preferably within a fume hood.[13] Ensure all glassware is properly secured.

Conclusion

The synthesis of this compound from diisopropyl ketone is a manageable process provided that the challenge of steric hindrance is addressed. By employing elevated temperatures, an appropriate solvent system, and a suitable base to liberate the hydroxylamine nucleophile, the reaction can be driven to completion with a good yield. The protocol detailed in this guide provides a reliable and reproducible method for obtaining this valuable chemical intermediate. Researchers can adapt this methodology for the synthesis of other sterically hindered ketoximes.

References

-

Jadhav, A. D., Gade, E. H., Angarkhe, B. L., & Durrani, A. (2018). An Efficient One Pot Synthesis of Oxime by Classical Method. International Journal of Chemical and Physical Sciences, 7. Available at: [Link]

-

Al-Ghamdi, A. M. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. ARPN Journal of Engineering and Applied Sciences, 13(10). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Available at: [Link]

- Corbin, D. R. (1992). U.S. Patent No. 5,117,060. U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70685, this compound. PubChem. Available at: [Link]

-

Pawar, S. S., & Shankarwar, S. G. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Survey in Fisheries Sciences, 10(4S), 3360-3373. Available at: [Link]

-

BYJU'S. (n.d.). Oximes. Available at: [Link]

-

Saikia, L., & Borah, R. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Organic and Medicinal Chemistry Letters, 1(12). Available at: [Link]

-

Setamdideh, D., & Karimi, S. (2013). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 29(1), 269-273. Available at: [Link]

-

Wikipedia. (n.d.). Oxime. Available at: [Link]

-

ChemTube3D. (n.d.). Oxime formation. University of Liverpool. Available at: [Link]

-

Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Pentanone, 2,4-dimethyl-, oxime. NIST Chemistry WebBook. Available at: [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Hydroxylammonium chloride. Available at: [Link]

-

Human Metabolome Database. (2024). Showing metabocard for 2,4-Dimethyl-3-pentanone (HMDB0031429). Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Pentanone, 2,4-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Oxime - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. US5117060A - Process for the preparation of ketoximes - Google Patents [patents.google.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. arpgweb.com [arpgweb.com]

- 9. 3-Pentanone, 2,4-dimethyl- [webbook.nist.gov]

- 10. This compound | C7H15NO | CID 70685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Pentanone, 2,4-dimethyl-, oxime [webbook.nist.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. chemos.de [chemos.de]

- 15. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Mechanism of 2,4-Dimethylpentan-3-one Oxime Formation

Abstract

This technical guide provides a comprehensive examination of the chemical kinetics and mechanism underlying the formation of 2,4-dimethylpentan-3-one oxime. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the nuanced interplay of electronic and steric factors governing this classical organic transformation. We will dissect the acid-catalyzed reaction pathway, from the initial nucleophilic attack to the final dehydration step, and provide a field-proven experimental protocol for its synthesis and characterization.

Introduction: The Significance of Oximes

Oximes, organic compounds characterized by the RR'C=NOH functional group, are pivotal intermediates in synthetic organic chemistry.[1] Their versatile reactivity allows for their conversion into a variety of other functional groups, including amides via the Beckmann rearrangement, and amines through reduction.[1][2] Furthermore, oximes play a crucial role in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[3] The formation of an oxime from a ketone or aldehyde is a condensation reaction with hydroxylamine, typically conducted under mildly acidic conditions.[1][3][4]

2,4-Dimethylpentan-3-one, also known as diisopropyl ketone, presents an interesting case study for oxime formation due to the steric hindrance imposed by the two isopropyl groups flanking the carbonyl carbon.[5] Understanding the mechanism of its reaction with hydroxylamine to form this compound is critical for optimizing reaction conditions and maximizing yields.

The Core Mechanism: A Stepwise Approach

The formation of this compound from 2,4-dimethylpentan-3-one and hydroxylamine proceeds through a two-stage mechanism analogous to imine formation: nucleophilic addition followed by dehydration.[2][4] The reaction is generally acid-catalyzed, as protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.[6]

Stage 1: Nucleophilic Addition

The first stage involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of 2,4-dimethylpentan-3-one.[2][7] The nitrogen atom, being less electronegative than the oxygen atom in hydroxylamine, is the more potent nucleophile.[8]

-

Acid Catalysis (Activation of the Carbonyl Group): In a weakly acidic medium, the carbonyl oxygen of 2,4-dimethylpentan-3-one is protonated. This protonation increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon.[7] This results in the formation of a tetrahedral intermediate.[7]

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, yielding a neutral carbinolamine intermediate.

Stage 2: Dehydration

The second stage of the mechanism is the elimination of a water molecule from the carbinolamine intermediate to form the C=N double bond of the oxime.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the adjacent carbon, expelling a molecule of water.

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, yielding the final oxime product and regenerating the acid catalyst.

The Role of pH: A Delicate Balance

The rate of oxime formation is highly dependent on the pH of the reaction medium.[3] While acid catalysis is necessary to activate the carbonyl group, a highly acidic environment is detrimental. In strongly acidic solutions, the hydroxylamine nucleophile will be protonated, rendering it non-nucleophilic and thus halting the reaction. Conversely, in basic conditions, the carbonyl group is not sufficiently activated for the nucleophilic attack to occur at a practical rate. Therefore, the reaction is typically carried out in a weakly acidic buffer, with an optimal pH range generally between 4 and 6.[6]

Stereochemistry of this compound

Since 2,4-dimethylpentan-3-one is a symmetrical ketone, the resulting oxime does not exhibit E/Z isomerism. In unsymmetrical ketones, the formation of two geometric isomers (syn and anti) is possible.[4]

Experimental Protocol: Synthesis of this compound

This protocol provides a reliable method for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2,4-Dimethylpentan-3-one | C7H14O | 114.19 |

| Hydroxylamine hydrochloride | NH2OH·HCl | 69.49 |

| Sodium acetate trihydrate | CH3COONa·3H2O | 136.08 |

| Ethanol | C2H5OH | 46.07 |

| Water | H2O | 18.02 |

Step-by-Step Procedure

-

Preparation of the Reaction Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6.95 g (0.10 mol) of hydroxylamine hydrochloride and 13.61 g (0.10 mol) of sodium acetate trihydrate in 30 mL of water.

-

Addition of the Ketone: To the stirred solution, add 11.42 g (0.10 mol) of 2,4-dimethylpentan-3-one.

-

Reaction: Heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The oxime may separate as an oil or a solid.

-

Isolation and Purification:

-

If the product is an oil, extract the mixture with diethyl ether (2 x 30 mL). Combine the organic layers, wash with water (20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude oxime.

-

If the product solidifies, collect the solid by vacuum filtration and wash it with cold water.

-

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol-water.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Property | Value |

| Molecular Formula | C7H15NO[9][10] |

| Molar Mass | 129.20 g/mol [9][10] |

| Appearance | Colorless to pale yellow liquid or solid[11] |

| Infrared (IR) Spectroscopy | Characteristic peaks around 3300-3100 cm-1 (O-H stretch), 1665 cm-1 (C=N stretch), and 945 cm-1 (N-O stretch).[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The 1H and 13C NMR spectra will show signals corresponding to the isopropyl groups and the oxime functional group. |

Visualizing the Process

Reaction Mechanism

Caption: Experimental workflow for oxime synthesis.

Conclusion

The formation of this compound is a classic example of nucleophilic addition to a carbonyl group followed by dehydration. The reaction is subject to acid catalysis and is highly pH-dependent. The steric hindrance from the isopropyl groups of the ketone may influence the reaction rate, potentially requiring slightly longer reaction times or elevated temperatures compared to less hindered ketones. The provided experimental protocol offers a robust method for the synthesis of this compound, and its structure can be unequivocally confirmed through standard spectroscopic techniques. This in-depth understanding of the reaction mechanism and practical synthesis is invaluable for chemists in various fields of research and development.

References

-

Química Organica.org. Oxime formation. [Link]

-

Master Organic Chemistry. Beckmann Rearrangement. [Link]

-

YouTube. Formation of an Oxime from a Ketone. [Link]

-

PubMed. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH. [Link]

-

RSC Publishing. The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. [Link]

-

ACS Publications. Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates. [Link]

-

Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

-

Wikipedia. Oxime. [Link]

-

Henry Rzepa's Blog. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]

-

ChemTube3D. Oxime formation. [Link]

-

Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. (PDF) An efficient one pot synthesis of oxime by classical method. [Link]

-

HMDB. Showing metabocard for 2,4-Dimethyl-3-pentanone (HMDB0031429). [Link]

-

NIST WebBook. 3-Pentanone, 2,4-dimethyl-, oxime. [Link]

Sources

- 1. Oxime - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. arpgweb.com [arpgweb.com]

- 4. Oxime formation [quimicaorganica.org]

- 5. hmdb.ca [hmdb.ca]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. This compound | C7H15NO | CID 70685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Pentanone, 2,4-dimethyl-, oxime [webbook.nist.gov]

- 11. CAS 1113-74-2: 2,4-Dimethyl-3-pentanone oxime | CymitQuimica [cymitquimica.com]

Spectroscopic Characterization of 2,4-Dimethylpentan-3-one Oxime: A Technical Guide

Introduction

2,4-Dimethylpentan-3-one oxime (CAS No. 1113-74-2), also known as diisopropyl ketoxime, is an organic compound with the chemical formula C₇H₁₅NO.[1][2] Its structure, featuring a C=N double bond characteristic of an oxime, is derived from the corresponding ketone, 2,4-dimethylpentan-3-one.[3] The precise and unambiguous structural confirmation of such molecules is fundamental in fields ranging from synthetic chemistry to drug development, where functionality and stereochemistry dictate biological activity and chemical reactivity.

This technical guide provides an in-depth analysis of the core spectroscopic data required for the structural elucidation and quality control of this compound. As practicing scientists, we understand that merely presenting data is insufficient. Therefore, this document delves into the causality behind the spectral features, linking them directly to the molecule's unique structural attributes. We will explore the data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both field-proven insights into data acquisition and a rigorous interpretation of the results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR provides a map of the different types of hydrogen atoms in a molecule. The chemical shift of a proton is highly sensitive to its electronic environment, while spin-spin coupling patterns reveal the proximity of neighboring protons.

Experimental Protocol: ¹H NMR Acquisition

A robust ¹H NMR spectrum can be obtained through a standardized protocol. The choice of a deuterated solvent is critical to avoid overwhelming the analyte signals with solvent protons. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like oximes due to its excellent solubilizing properties and single residual peak at approximately 7.26 ppm.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm and serves as the reference point for all other chemical shifts.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform, followed by phase and baseline correction, to yield the final spectrum.

Workflow for ¹H NMR Spectroscopy

Caption: Standard workflow for ¹H NMR analysis.

Predicted ¹H NMR Data and Interpretation

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~9.5 - 11.5 | broad singlet | 1H | N-OH |

| b | ~2.5 - 3.5 | septet | 2H | CH (CH₃)₂ |

| c | ~1.1 - 1.3 | doublet | 12H | CH(CH₃ )₂ |

Interpretation:

-

N-OH Proton (a): The hydroxyl proton of an oxime is known to be highly deshielded and often appears as a broad singlet in a wide chemical shift range, typically between 9 and 12 ppm.[4][5] Its broadness is due to hydrogen bonding and chemical exchange.

-

CH Protons (b): The two methine protons are alpha to the C=N double bond. This position results in a moderate deshielding effect. Due to the symmetry of the molecule, these two protons are equivalent. Each is coupled to the six protons of its own isopropyl methyl groups, resulting in a septet (according to the n+1 rule).

-

CH₃ Protons (c): The four methyl groups are equivalent due to the molecule's symmetry. Their protons are coupled to the adjacent methine proton, resulting in a strong doublet signal in the typical upfield region for alkyl groups.[6] The integration value of 12H for this signal would be a dominant feature of the spectrum.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides direct information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, making it an excellent tool for determining molecular symmetry and identifying the types of carbon environments (e.g., sp³, sp²).

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, but requires adjustments to account for the much lower natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample is often required. Dissolve 20-50 mg of the oxime in ~0.6 mL of CDCl₃ with TMS.

-

Data Acquisition: Use a broadband probe on a 100 MHz (for ¹³C) spectrometer. A proton-decoupled sequence is standard, which collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a single line. A greater number of scans (e.g., 256 or more) and a longer relaxation delay are necessary to obtain a good spectrum.

-

Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Workflow for ¹³C NMR Spectroscopy

Caption: Standard workflow for ¹³C NMR analysis.

¹³C NMR Data and Interpretation

The experimental ¹³C NMR data for this compound has been reported in the literature.[1] The symmetry of the molecule is immediately apparent from the presence of only three distinct signals for the seven carbon atoms.

| Label | Experimental Chemical Shift (δ, ppm) | Assignment |

| d | 165.7 | C =N |

| e | 30.2 | C H(CH₃)₂ |

| f | 19.8 | CH(C H₃)₂ |

| Source: G. E. Hawkes, K. Herwig, J. D. Roberts J. Org. Chem. 39, 1017(1974) via PubChem.[1] |

Interpretation:

-

C=N Carbon (d): The signal at 165.7 ppm is in the characteristic downfield region for sp²-hybridized carbons involved in a C=N bond, confirming the presence of the oxime functional group.[7]

-

CH Carbons (e): The signal at 30.2 ppm corresponds to the two equivalent methine carbons of the isopropyl groups.

-

CH₃ Carbons (f): The most upfield signal at 19.8 ppm is assigned to the four equivalent methyl carbons. This chemical shift is typical for terminal alkyl groups.[7] The observation of only three signals provides unequivocal evidence of the molecule's C₂ symmetry axis passing through the C=N-O moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching and bending) at specific frequencies corresponding to particular chemical bonds.

Experimental Protocol: IR Spectrum Acquisition (Neat)

For a liquid sample like this compound, the simplest method is to acquire the spectrum as a thin film (neat).

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).

-

Analysis: Place a second salt plate on top to create a thin capillary film.

-

Data Acquisition: Mount the plates in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the empty plates is recorded first and automatically subtracted from the sample spectrum.

Workflow for IR Spectroscopy

Caption: Workflow for acquiring a neat IR spectrum.

IR Data and Interpretation

The IR spectrum provides key evidence for the oxime functional group. The following table summarizes the characteristic absorption bands observed for this molecule.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 (broad) | Medium-Strong | O-H stretch (hydrogen-bonded) |

| 2960-2870 | Strong | C(sp³)-H stretch |

| ~1650 | Medium-Weak | C=N stretch |

| ~940 | Medium | N-O stretch |

| Source: NIST Chemistry WebBook, Coblentz Society Collection.[2] |

Interpretation:

-

O-H Stretch: The broad absorption band centered around 3300 cm⁻¹ is definitive for the hydroxyl (-OH) group. Its broadness is a direct result of intermolecular hydrogen bonding, a characteristic feature of oximes.

-

C-H Stretch: The strong, sharp peaks just below 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the isopropyl alkyl groups.

-

C=N Stretch: The absorption around 1650 cm⁻¹ is attributed to the carbon-nitrogen double bond (C=N) stretch. This peak is often of medium to weak intensity and confirms the presence of the imine moiety within the oxime.

-

N-O Stretch: The peak around 940 cm⁻¹ corresponds to the N-O single bond stretch, providing further confirmation of the oxime functional group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like this compound, as it separates the analyte from impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (1 µL) into the GC. The sample is vaporized and travels through a capillary column (e.g., HP-5MS), separating it from other components based on boiling point and polarity.

-

Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is bombarded with 70 eV electrons.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Workflow for GC-MS Analysis

Caption: General workflow for GC-MS analysis.

Predicted Mass Spectrum and Interpretation

An experimental mass spectrum for this compound is not available in common databases. However, a likely fragmentation pattern can be proposed based on the known behavior of oximes and alkyl compounds under EI conditions.[8][9]

| m/z | Proposed Identity | Comments |

| 129 | [M]⁺˙ | Molecular Ion: C₇H₁₅NO⁺˙. Expected to be present. |

| 114 | [M - CH₃]⁺ | Loss of a methyl radical from one of the isopropyl groups. |

| 86 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of an isopropyl radical. A very likely and stable fragment. |

| 71 | [C₄H₇NO]⁺ | Likely from cleavage of the C-C bond alpha to the C=N group. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. Expected to be a very abundant peak (base peak). |

Interpretation:

-

Molecular Ion (m/z 129): The molecular ion peak, corresponding to the intact molecule with one electron removed, should be observed at m/z 129. Its intensity may vary.

-

Alpha-Cleavage: The most characteristic fragmentation for ketones, imines, and related compounds is cleavage of the C-C bond alpha to the functional group.[10] For this molecule, the cleavage of the bond between C3 and one of the isopropyl groups would result in the loss of an isopropyl radical (mass 43), leading to a stable fragment at m/z 86 . This is expected to be a significant peak.

-

Formation of Isopropyl Cation (m/z 43): The ejected isopropyl radical can also be detected as the stable secondary isopropyl cation, [CH(CH₃)₂]⁺, at m/z 43 . This is very likely to be the base peak (most intense peak) in the spectrum.

-

Loss of Methyl (m/z 114): A less favorable fragmentation pathway involves the loss of a methyl radical (mass 15) from the molecular ion, resulting in a peak at m/z 114.

Conclusion

The collective spectroscopic data provides a cohesive and unambiguous confirmation of the structure of this compound. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and confirm the molecule's C₂ symmetry. Infrared spectroscopy provides clear evidence for the key oxime functional group through its characteristic O-H, C=N, and N-O vibrational modes. Finally, while requiring prediction, mass spectrometry analysis supports the proposed structure through logical fragmentation patterns, notably alpha-cleavage leading to the formation of an isopropyl cation. Together, these techniques form a self-validating system for the comprehensive characterization of this molecule, essential for its application in research and development.

References

-

Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry. Available from: [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 70685, this compound. Available from: [Link]

-

DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Calculations. Available from: [Link]

-

National Institute of Standards and Technology. Diisopropyl ether in the NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids. Available from: [Link]

-

ACS Publications. Chemical shift of the hydroxyl proton of oximes in dimethyl sulfoxide. The Journal of Organic Chemistry. Available from: [Link]

-

National Institute of Standards and Technology. 3-Pentanone, 2,4-dimethyl-, oxime in the NIST Chemistry WebBook. Available from: [Link]

-

Brainly. The mass spectrum of diisopropyl ether is shown below. Available from: [Link]

-

Semantic Scholar. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Available from: [Link]

-

Doc Brown's Chemistry. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum. Available from: [Link]

-

MassBank. diisopropyl ether. Available from: [Link]

-

Canadian Science Publishing. 13C Nuclear Magnetic Resonance of Oximes. I. Solvent and Isotope Effects on the 13C Chemical Shifts of Acetoxime. Canadian Journal of Chemistry. Available from: [Link]

-

University of Pannonia. Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Transtutors. The mass spectrum of diisopropyl ether is shown below. Draw the.... Available from: [Link]

-

MDPI. Experimental and Computational Investigation of the Oxime Bond Stereochemistry. Available from: [Link]

Sources

- 1. This compound | C7H15NO | CID 70685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Pentanone, 2,4-dimethyl-, oxime [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4-Dimethylpentan-3-one Oxime

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2,4-dimethylpentan-3-one oxime, a molecule that presents intriguing stereochemical complexities. We will delve into the foundational principles governing its spectral features, including the critical roles of E/Z isomerism across the C=N bond and the resulting diastereotopicity of the isopropyl substituents. This paper is designed for researchers and drug development professionals, offering not only a detailed interpretation of the spectral data but also the underlying causality for the observed chemical shifts and coupling patterns. By integrating theoretical predictions with practical experimental protocols, this guide serves as a self-validating framework for the analysis of this and structurally related oximes.

Introduction to this compound

Chemical Structure and Properties

This compound, also known as diisopropyl ketoxime, is an organic compound with the chemical formula C₇H₁₅NO.[1][2] It is synthesized from 2,4-dimethylpentan-3-one (diisopropyl ketone), where the carbonyl group is converted to an oxime functionality (-C=N-OH).[3] This structural modification introduces a C=N double bond, which is the key to the molecule's complex stereochemistry and, consequently, its NMR spectra.

The Significance of Stereochemistry: E/Z Isomerism in Oximes

The presence of a lone pair on the nitrogen atom and an -OH group restricts rotation about the C=N double bond, giving rise to geometric isomers, designated as E and Z.[4][5] In the context of this compound, the E/Z isomers are defined by the spatial relationship of the hydroxyl group relative to the two non-equivalent isopropyl groups. The synthesis of oximes often results in a mixture of these isomers, which may exhibit different physical properties and biological activities.[5][6] NMR spectroscopy is exceptionally powerful for identifying and quantifying the ratio of E/Z isomers in a sample.[7]

The Role of NMR in Unraveling Molecular Complexity

NMR spectroscopy probes the local electronic environment of magnetically active nuclei, such as ¹H and ¹³C. The resulting spectrum provides three key pieces of information:

-

Chemical Shift (δ): Indicates the electronic environment of a nucleus, revealing the type of proton or carbon atom.[8]

-

Signal Integration: Proportional to the number of nuclei giving rise to the signal.

-

Spin-Spin Coupling (J): Reveals information about adjacent, non-equivalent nuclei, helping to establish connectivity.[8]

For this compound, NMR is indispensable for navigating the structural nuances introduced by stereoisomerism.

Theoretical NMR Predictions: A Structural Perspective

A priori analysis of the molecular structure is crucial for predicting the expected NMR spectra. The key features of this compound are the lack of a simple symmetry element and the presence of a stereocenter at the C=N bond.

Analysis of Chemical Equivalence: Symmetry and Diastereotopicity

While the parent ketone (2,4-dimethylpentan-3-one) possesses a C₂ axis of symmetry that renders the two isopropyl groups chemically equivalent, this symmetry is broken upon formation of the oxime. The hydroxyl group's orientation makes the two isopropyl groups (one syn and one anti to the -OH group) chemically distinct in both the E and Z isomers.

Furthermore, within a single isopropyl group, the two methyl groups are diastereotopic . This can be rationalized by considering the "replacement test": if one hydrogen on the first methyl group is replaced by a different group (e.g., deuterium), and then a hydrogen on the second methyl group is similarly replaced, the two resulting molecules are diastereomers. Diastereotopic nuclei are chemically non-equivalent and are expected to have different chemical shifts in the NMR spectrum.[9][10]

Therefore, a single isomer (E or Z) of this compound is predicted to show:

-

Four unique methyl environments.

-

Two unique methine environments.

-

One unique oxime carbon.

-

One unique hydroxyl proton.

If a sample contains a mixture of E and Z isomers, two complete sets of these signals would be observed.

Visualization of E/Z Isomers and Atom Labeling

The diagram below illustrates the E and Z isomers and the labeling scheme used for spectral assignment. The non-equivalence of the isopropyl groups (A and B) and the diastereotopicity of the methyl groups (e.g., C1/C2) are direct consequences of the oxime stereochemistry.

Caption: E/Z Isomers of this compound.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of a typical sample of this compound will likely show two sets of signals corresponding to the E and Z isomers. The relative integration of these sets allows for the determination of the isomeric ratio.

Predicted Signal Assignment and Interpretation

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling to | Key Insights |

| -OH | 8.0 - 12.0 | Broad Singlet (br s) | N/A | Chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O.[11][12] |

| -CH- (A/A') | 2.5 - 3.5 | Septet (or m) | 12H from CH₃(1/1'), CH₃(2/2') | Deshielded due to proximity to the C=N bond. The syn vs. anti position relative to -OH causes distinct shifts. |

| -CH- (B/B') | 2.2 - 3.2 | Septet (or m) | 12H from CH₃(3/3'), CH₃(4/4') | Will have a different chemical shift from CH(A/A'). The difference helps assign E/Z isomers. |

| -CH₃ (1,2,3,4 / 1',2',3',4') | 1.0 - 1.3 | Doublet (d) | 1H from adjacent -CH- | Four distinct doublets are expected per isomer due to diastereotopicity, though some may overlap. |

Note: Predicted chemical shifts are estimates. Actual values depend on solvent and experimental conditions.

Comprehensive ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon environments. For each isomer, we expect to see seven distinct signals.

Predicted Signal Assignment

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| C=N-OH | 160 - 170 | The least shielded carbon, characteristic of an oxime. Its exact shift is sensitive to E/Z configuration. |

| -CH- (A/A') | 30 - 40 | The chemical shift will differ significantly between the carbon syn vs. anti to the -OH group. |

| -CH- (B/B') | 30 - 40 | Differentiated from C(A/A') by its stereochemical relationship to the -OH group. |

| -CH₃ (1,2,3,4 / 1',2',3',4') | 18 - 22 | Four distinct methyl carbon signals are expected per isomer. The chemical shift dispersion may be small. |

Note: A ¹³C NMR spectrum for this compound is referenced in the literature, confirming its utility in structural analysis.[1]

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data requires careful sample preparation and parameter selection. The following protocol provides a reliable workflow.

Experimental Workflow Diagram

Caption: Standard workflow for NMR spectral analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: To create a homogeneous solution suitable for high-resolution NMR.

-

Protocol: Accurately weigh approximately 5-10 mg of this compound.

-

-

Solvent Selection and Dissolution:

-

Rationale: A deuterated solvent is used to avoid overwhelming the spectrum with solvent protons. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Protocol: Dissolve the sample in ~0.6 mL of CDCl₃ in a clean vial.

-

-

Internal Standard:

-

Rationale: Tetramethylsilane (TMS) is added as an internal reference, defining the 0.0 ppm point on the chemical shift scale.

-

Protocol: Add one drop of a TMS-in-CDCl₃ solution or a micro-spatula tip of pure TMS.

-

-

Transfer to NMR Tube:

-

Rationale: Standard 5 mm NMR tubes are used to hold the sample within the spectrometer's magnetic field.

-

Protocol: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Rationale: The instrument must be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.

-

Protocol: Insert the sample into the spectrometer. Perform lock and automated or manual shimming procedures until the lock signal is stable and the peak shape of a reference signal is sharp and symmetrical.

-

-

¹H NMR Acquisition:

-

Rationale: Standard parameters are chosen to obtain a good signal-to-noise ratio in a reasonable time.

-

Protocol:

-

Pulse Sequence: Standard one-pulse (zg30).

-

Number of Scans (NS): 8-16 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

-

-

¹³C NMR Acquisition:

-

Rationale: Due to the low natural abundance of ¹³C, more scans are required. Proton decoupling is used to simplify the spectrum to singlets and improve signal-to-noise.

-

Protocol:

-

Pulse Sequence: Standard proton-decoupled one-pulse (zgpg30).

-

Number of Scans (NS): 256-1024 scans, or more, depending on concentration.

-

Relaxation Delay (D1): 2 seconds.

-

-

-

Data Processing:

-

Rationale: The raw data (Free Induction Decay) must be mathematically processed to generate the frequency-domain spectrum we interpret.

-

Protocol: Apply Fourier transformation, phase correction, baseline correction, and reference the TMS peak to 0.0 ppm. Integrate the ¹H signals and pick peaks for both spectra.

-

Conclusion

The NMR spectral analysis of this compound is a prime example of how spectroscopy can dissect complex structural and stereochemical features. The key to a successful interpretation lies in recognizing the breakdown of symmetry upon oxime formation, which leads to the presence of E/Z isomers and diastereotopic protons and carbons. A methodical approach, beginning with theoretical prediction and followed by careful data acquisition and processing, allows for the unambiguous assignment of all signals and the quantification of isomeric ratios. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently utilize NMR in the characterization of oximes and other structurally intricate molecules in their drug discovery and development pipelines.

References

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of 2,4-dimethylpentane. Retrieved from [Link]

-

Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 2,3-dimethylpentane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

Nguyen, T. H., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances. Available at: [Link]

- Gheorghiu, M. D., & Williams, R. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 66(11-12), 875-885.

-

University of Calgary. (n.d.). Topicity in NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,3-dimethylpentane. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ai, W., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e289-e295. Available at: [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 2,4-Dimethyl-3-pentanone (HMDB0031429). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Pentanone, 2,4-dimethyl-, oxime (CAS 1113-74-2). Retrieved from [Link]

-

NIST. (n.d.). 3-Pentanone, 2,4-dimethyl-, oxime. NIST Chemistry WebBook. Retrieved from [Link]

- Forrester, A. R., et al. (1993). The influence of oxime stereochemistry in the generation of nitrones from ω-alkenyloximes by cyclization or 1,2-prototropy. Journal of the Chemical Society, Perkin Transactions 1, (15), 1721-1728.

- Bagno, A., et al. (2018). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry, 16(34), 6264-6275.

- Gulevich, A. V., & Gevorgyan, V. (2013). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 113(5), 3086-3213.

-

Chemistry LibreTexts. (2024). ¹H NMR Spectroscopy and Proton Equivalence. Retrieved from [Link]

-

ResearchGate. (2015). Selective Synthesis of E and Z Isomers of Oximes. Retrieved from [Link]

-

Nguyen, T. H., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances. Available at: [Link]

- Bushmelev, A. S., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 26(23), 7175.

-

DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]

-

NIST. (n.d.). 3-Pentanone, 2,4-dimethyl-, oxime. NIST Chemistry WebBook. Retrieved from [Link]

- Roy, D., et al. (2014). Oximes as Reversible Links in Polymer Chemistry: Dynamic Macromolecular Stars. ACS Macro Letters, 3(9), 903-907.

-

Organic Chemistry Explained. (2021). NMR Spectroscopy: Diastereotopism [Video]. YouTube. Retrieved from [Link]

- Ai, W., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4).

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

-

Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

-

Trade Science Inc. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Retrieved from [Link]

-

Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). NMR studies of solvent-solute interactions of OH, SH and CH protons in dimethyl formamide and dimethyl acetamide. Retrieved from [Link]

Sources

- 1. This compound | C7H15NO | CID 70685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Pentanone, 2,4-dimethyl-, oxime [webbook.nist.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 9. m.youtube.com [m.youtube.com]

- 10. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 11. unn.edu.ng [unn.edu.ng]

- 12. researchgate.net [researchgate.net]

Physical and chemical properties of 2,4-Dimethylpentan-3-one oxime

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dimethylpentan-3-one oxime (also known as diisopropyl ketoxime). This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It delves into the compound's structure, physicochemical characteristics, synthesis, and spectral analyses. Safety information and potential applications are also discussed, providing a holistic view for its use in a laboratory and industrial context.

Introduction

This compound, with the CAS number 1113-74-2, is an organic compound characterized by an oxime functional group attached to a sterically hindered dialkyl ketone backbone.[1] Its structure, derived from 2,4-dimethylpentan-3-one (diisopropyl ketone), imparts unique properties that make it a subject of interest in various chemical applications, including as an intermediate in organic synthesis and as an anti-skinning agent in coatings.[2] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its synthesis, characterization, and safe handling.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical compound is a thorough characterization of its molecular structure.

Caption: 2D structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | N-(2,4-dimethylpentan-3-ylidene)hydroxylamine[1] |

| CAS Number | 1113-74-2[1] |

| Molecular Formula | C₇H₁₅NO[1] |

| Molecular Weight | 129.20 g/mol [1] |

| InChI | InChI=1S/C7H15NO/c1-5(2)7(8-9)6(3)4/h5-6,9H,1-4H3[1] |

| InChIKey | PULCKIYKBGOTTG-UHFFFAOYSA-N[1] |

| SMILES | CC(C)C(=NO)C(C)C[1] |

| Synonyms | Diisopropyl ketoxime, 2,4-Dimethyl-3-pentanone oxime[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and purification.

Table 2: Physical Properties of this compound and its Precursor

| Property | This compound (Value) | 2,4-Dimethylpentan-3-one (Precursor) (Value) |

| Physical State | Colorless to pale yellow liquid[2] | Clear, colorless liquid |

| Molecular Weight | 129.20 g/mol [1] | 114.19 g/mol [3] |

| Melting Point | Not available | -69 °C[3] |

| Boiling Point | Not available | 125.4 °C at 760 mmHg[3] |

| Solubility | Soluble in organic solvents, limited solubility in water[2] | 5.7 mg/mL in water at 25 °C[3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 2,4-dimethylpentan-3-one with hydroxylamine.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a mixture of ethanol and water.

-

Addition of Base: Slowly add a solution of sodium hydroxide or pyridine (1.1 equivalents) to the hydroxylamine solution while stirring.

-

Addition of Ketone: To this solution, add 2,4-dimethylpentan-3-one (1.0 equivalent) dropwise.

-

Reaction: Heat the mixture to reflux and maintain for a period of 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Spectral Characterization

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and C=N groups. A broad band around 3600-3200 cm⁻¹ corresponds to the O-H stretching vibration, while a sharp peak around 1665 cm⁻¹ is indicative of the C=N stretching vibration.[4] The N-O stretch is typically observed around 945 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. Due to the symmetry of the molecule, the four methyl groups attached to the two isopropyl groups should be equivalent, giving rise to a single, intense doublet. The two methine protons of the isopropyl groups should also be equivalent, appearing as a septet. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: A study by Hawkes et al. (1974) provides data for the ¹³C NMR of this compound.[5] The spectrum is expected to show distinct signals for the methyl, methine, and the C=N carbons. The carbon of the C=N bond is typically deshielded and appears downfield.

Mass Spectrometry (MS)